molecular formula C8H5Cl2NS B011738 4-Chloro-2-(chloromethyl)benzo[d]thiazole CAS No. 110704-20-6

4-Chloro-2-(chloromethyl)benzo[d]thiazole

Cat. No.: B011738
CAS No.: 110704-20-6
M. Wt: 218.1 g/mol
InChI Key: JPUJBRJTDSCBQS-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)benzo[d]thiazole is a versatile benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold renowned for its wide spectrum of biological activities, and is further functionalized with reactive chloro substituents at the 4-position and on a methyl group at the 2-position. The benzothiazole nucleus is a prominent structural motif in numerous biologically active compounds and FDA-approved pharmaceuticals. Derivatives of this scaffold have demonstrated potent antitumor, antimicrobial, antioxidant, and anti-inflammatory properties, making them a fertile area for research. The presence of the chloromethyl group (-CH₂Cl) at the 2-position is a key synthetic handle, allowing for further functionalization through nucleophilic substitution reactions, such as the introduction of various amines, alkoxides, or other nucleophiles to create diverse chemical libraries for structure-activity relationship (SAR) studies. Key Research Applications: Anticancer Agent Development: Benzothiazole derivatives are extensively investigated as potent anticancer agents, showing efficacy against a range of cancer cell lines, including breast (MCF-7), colon, and renal carcinomas. The compound serves as a critical intermediate in synthesizing novel molecules that may act through mechanisms like carbonic anhydrase inhibition, which is a target for hypoxic tumors. Antimicrobial Research: The structural framework is pivotal in creating new molecules to combat bacterial and fungal pathogens, addressing the growing challenge of antimicrobial resistance. General Medicinal Chemistry: As a multi-functional building block, this compound is invaluable for the design and synthesis of more complex heterocyclic systems, such as triazole-thiazole hybrids, for probing new biological targets and therapeutic pathways. Handling and Storage: Store sealed in a dry environment at recommended temperatures. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUJBRJTDSCBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Fluvastatin sodium salt undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving fluvastatin sodium salt include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of fluvastatin, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The benzothiazole core is known for its anticancer properties. Research has demonstrated that derivatives of benzothiazole exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that compounds with a benzothiazole moiety can inhibit the growth of human breast, ovarian, colon, and renal cancer cells in vitro . The structural modifications of 4-chloro-2-(chloromethyl)benzo[d]thiazole can enhance its potency against specific cancer types.

1.2 Neuroprotective Agents

Recent studies have highlighted the potential of thiazole derivatives as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds containing the thiazole structure have been synthesized and evaluated for their ability to inhibit acetylcholinesterase activity, showing promising results in enhancing cognitive function . The design of new compounds based on this scaffold could lead to effective treatments for Alzheimer's.

1.3 Antidepressant and Anticonvulsant Effects

Research has also indicated that certain derivatives of benzothiazole possess antidepressant and anticonvulsant effects. In animal models, specific compounds derived from this compound demonstrated significant reductions in immobility time during forced swimming tests, suggesting potential antidepressant properties . These findings open avenues for developing new therapeutic agents for mood disorders and epilepsy.

Agricultural Applications

2.1 Fungicides and Pesticides

Thiazole derivatives have been extensively studied for their fungicidal properties. Compounds similar to this compound can be developed into agricultural chemicals aimed at controlling fungal pathogens that affect crops. The thiazole ring is known to enhance the biological activity of fungicides, making it a valuable component in agrochemical formulations .

2.2 Herbicidal Activity

There is ongoing research into the herbicidal properties of thiazole derivatives. The incorporation of halogen substituents, such as chlorine, into the thiazole structure can improve herbicidal efficacy against specific weed species, thus supporting sustainable agricultural practices through targeted weed management strategies.

Materials Science

3.1 Polymer Chemistry

The unique properties of thiazoles allow them to be utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for various industrial applications . Research into these materials could lead to advancements in coatings, adhesives, and composite materials.

3.2 Dyes and Pigments

Thiazoles are also used in dye chemistry due to their ability to form vibrant colors when incorporated into dye structures. The synthesis of new dyes based on the thiazole framework could lead to improved colorfastness and environmental stability in textiles and coatings .

Biological Activity

4-Chloro-2-(chloromethyl)benzo[d]thiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H6Cl2N2S
  • Molecular Weight : Approximately 215.10 g/mol

The compound features a thiazole ring fused with a benzene ring, characterized by chloromethyl and chloro substituents, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular functions.

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested :
    • Human epidermoid carcinoma (A431)
    • Non-small cell lung cancer (A549, H1299)

Key Findings :

  • The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity.
  • Mechanistic studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, including the inhibition of AKT and ERK signaling pathways .

Case Studies and Research Findings

  • In Vitro Evaluation :
    • A study synthesized several benzothiazole derivatives, including this compound, assessing their effects on cancer cell proliferation. The results indicated significant inhibition of cell growth in A431 and A549 cells at concentrations as low as 1 μM .
  • Inflammatory Response :
    • The compound's effect on inflammatory markers was evaluated using RAW264.7 mouse monocyte macrophages. It was found to reduce the expression levels of inflammatory cytokines IL-6 and TNF-α, suggesting anti-inflammatory properties alongside its anticancer effects .
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest and apoptosis in treated cancer cells. Western blot analysis confirmed the downregulation of key survival pathways involved in cancer cell proliferation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity profiles of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
4-Chloro-2-(methylthio)benzo[d]thiazoleContains a methylthio groupExhibits different biological activity profiles
BenzothiazoleBasic structure without substitutionsServes as a parent compound for various derivatives
2-Amino-6-chlorobenzothiazoleAmino group on the benzothiazole ringKnown for potent antitumor activity

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-2-(chloromethyl)benzo[d]thiazole, and how can reaction conditions be systematically optimized?

Answer:
The synthesis typically involves cyclocondensation of substituted benzaldehydes with thioamide precursors under reflux conditions. For example, Hantzsch thiazole synthesis using 2-chloroacetophenone derivatives and thiourea in ethanol with bromine as a cyclizing agent yields thiazole cores . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction rates but may require prolonged reflux (~18 hours) .
  • Catalysis : Glacial acetic acid (5 drops) enhances imine formation in Schiff base intermediates .
  • Purification : Crystallization with water-ethanol mixtures increases purity (65% yield, m.p. 141–143°C) .

Advanced: How can mechanistic studies resolve discrepancies in the formation of chloro-methyl substituents during thiazole ring closure?

Answer:
Contradictions in chloro-methyl placement (e.g., 2- vs. 4-position) can be addressed via:

  • Intermediate trapping : Isolate and characterize intermediates like 2-(chloroacetamido)benzoic acid using NMR and IR .
  • DFT calculations : Compare energy profiles of alternative pathways (e.g., nucleophilic attack at C2 vs. C4) .
  • Isotopic labeling : Use 13^{13}C-labeled chloroacetamide to track regioselectivity via 13^{13}C-NMR .

Basic: What spectroscopic and crystallographic methods reliably confirm the structure and purity of this compound?

Answer:

  • IR spectroscopy : Confirm C-Cl (650–750 cm1^{-1}) and thiazole C=N (1640–1680 cm1^{-1}) stretches .
  • NMR : 1^1H-NMR shows aromatic protons (δ 7.2–8.1 ppm) and CH2_2Cl (δ 4.3–4.6 ppm); 13^{13}C-NMR verifies sp2^2 carbons (δ 120–160 ppm) .
  • X-ray crystallography : Resolve positional ambiguity of substituents (e.g., Hirshfeld surface analysis for packing interactions) .

Advanced: How do computational models (e.g., molecular docking) explain the biological activity of derivatives against protozoan parasites?

Answer:
In silico studies (e.g., leishmanicidal activity) involve:

  • Target identification : Docking into trypanothione reductase (PDB: 2W0H) to assess binding affinity .
  • Pharmacophore mapping : Electron-withdrawing groups (e.g., Cl) enhance hydrophobic interactions with active-site residues (e.g., Phe396) .
  • MD simulations : Validate stability of ligand-enzyme complexes over 100 ns trajectories .

Advanced: How can researchers reconcile contradictory reports on the natural vs. synthetic origin of this compound?

Answer:

  • Comparative analysis : Synthesize the compound via published routes (e.g., Hantzsch condensation ) and compare spectral data (NMR, MS) with "natural" isolates .
  • Metabolic profiling : Use LC-HRMS to detect biosynthetic markers (e.g., glycosylation patterns) in plant extracts .

Basic: What strategies improve the stability of this compound during storage and in vitro assays?

Answer:

  • Salt formation : Hydrochloride salts (e.g., 4-chloromethyl-2-methylthiazole hydrochloride) reduce hygroscopicity .
  • Storage : Use amber vials at –20°C under inert gas (N2_2) to prevent hydrolysis .
  • Buffered solutions : Maintain pH 6–7 in biological assays to avoid thiazole ring degradation .

Advanced: What structure-activity relationship (SAR) trends emerge when modifying the chloro-methyl group?

Answer:

  • Electron-withdrawing substituents : Replacement with Br or NO2_2 increases antiparasitic activity (e.g., IC50_{50} reduction from 12.3 μM to 5.8 μM in Leishmania assays) .
  • Steric effects : Bulky aryl groups at C2 reduce activity due to steric hindrance in enzyme binding pockets .

Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?

Answer:

  • Solvent replacement : Use γ-valerolactone (GVL) as a bio-based solvent for microwave-assisted reactions, reducing energy use by 40% .
  • Catalyst recycling : Immobilize Pd nanoparticles on mesoporous silica for Heck coupling steps (5 cycles without activity loss) .

Basic: What analytical techniques quantify trace impurities (e.g., regioisomers) in synthesized batches?

Answer:

  • HPLC-DAD : Use C18 columns (ACN:H2_2O gradient) to resolve regioisomers (retention time differences ≥1.2 min) .
  • LC-MS/MS : Detect ppm-level impurities via MRM transitions (e.g., m/z 215 → 179 for chloro-methyl derivatives) .

Advanced: How do photophysical properties (e.g., fluorescence) of iridium(III) complexes incorporating this thiazole ligand impact OLED applications?

Answer:

  • Ligand design : Electron-withdrawing Cl groups redshift emission (λem_{em} 580 nm → 620 nm) via stabilization of MLCT states .
  • Device testing : Complexes with 4-chlorophenyl substituents achieve external quantum efficiency (EQE) of 18.2% in orange-emitting OLEDs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(chloromethyl)benzo[d]thiazole
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4-Chloro-2-(chloromethyl)benzo[d]thiazole

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